An In-depth Technical Guide to N-[(4-methylphenyl)sulfonyl]-L-tryptophan
An In-depth Technical Guide to N-[(4-methylphenyl)sulfonyl]-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Modification of a Crucial Amino Acid
N-[(4-methylphenyl)sulfonyl]-L-tryptophan, also commonly referred to as Tosyl-L-tryptophan, represents a significant modification of the essential amino acid L-tryptophan. The introduction of a tosyl (p-toluenesulfonyl) group to the alpha-amino group of L-tryptophan imparts distinct chemical properties that can modulate its biological activity. This strategic derivatization is of considerable interest to researchers in medicinal chemistry and drug discovery as it can alter the parent molecule's polarity, lipophilicity, and interaction with biological targets. Understanding the nuanced chemical properties of this compound is paramount for its effective application in research and development. This guide provides a comprehensive technical overview of N-[(4-methylphenyl)sulfonyl]-L-tryptophan, from its fundamental chemical identity to its synthesis and potential biological significance.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's identity and physicochemical characteristics is the bedrock of its application in any scientific endeavor. These properties govern its behavior in both chemical and biological systems.
Chemical Structure and Identifiers
The foundational attributes of N-[(4-methylphenyl)sulfonyl]-L-tryptophan are summarized in the table below.
| Property | Value |
| Systematic Name | N-[(4-methylphenyl)sulfonyl]-L-tryptophan |
| Common Name | Tosyl-L-tryptophan |
| CAS Number | 67850-42-4[1] |
| Molecular Formula | C₁₈H₁₈N₂O₄S[2] |
| Molecular Weight | 358.41 g/mol [1] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)O |
| InChI Key | VIFZXVQGRWHHNC-LROPGCEQSA-N |
Physicochemical Characteristics
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for N-[(4-methylphenyl)sulfonyl]-L-tryptophan is not extensively published, predictions based on its structure and data from analogous compounds provide valuable insights.
| Property | Predicted/Estimated Value | Notes |
| Melting Point | Data not available | Expected to be a solid at room temperature with a relatively high melting point due to its crystalline nature. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | The tosyl group increases lipophilicity compared to L-tryptophan. |
| pKa (acidic) | ~2-3 (Carboxylic acid) | Estimated based on the pKa of the parent amino acid's carboxylic group. |
| pKa (basic) | Not applicable (sulfonamide N-H is acidic) | The sulfonamide proton is acidic, not basic. |
| LogP | Data not available | Expected to be significantly higher than L-tryptophan (-1.06) due to the aromatic tosyl group. |
Synthesis and Characterization
The synthesis of N-[(4-methylphenyl)sulfonyl]-L-tryptophan is a critical aspect for its availability in research. The most common approach involves the reaction of L-tryptophan with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions.
General Synthesis Protocol: N-Tosylation of L-Tryptophan
This protocol is based on established methods for the N-tosylation of amino acids.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-[(4-methylphenyl)sulfonyl]-L-tryptophan.
Step-by-Step Methodology:
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Dissolution: Dissolve L-tryptophan in an aqueous basic solution (e.g., 1M NaOH or Na₂CO₃ solution) with cooling in an ice bath. The base deprotonates the amino group, making it a more potent nucleophile.
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Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., dioxane or acetone) to the stirred L-tryptophan solution. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side reactions.
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Reaction: Allow the reaction to stir for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Acidification: After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This protonates the carboxylic acid and precipitates the product.
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Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and then can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-[(4-methylphenyl)sulfonyl]-L-tryptophan.
Spectroscopic Characterization
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tryptophan indole ring protons, the α- and β-protons of the amino acid backbone, the methyl protons of the tosyl group, and the aromatic protons of the tosyl group. The sulfonamide N-H proton will also be present, typically as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of both the indole and tosyl groups, and the aliphatic carbons of the tryptophan side chain and backbone.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the sulfonamide and indole, C=O stretching of the carboxylic acid, S=O stretching of the sulfonyl group, and various C-H and C=C aromatic stretching vibrations.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 358.41). Fragmentation patterns would likely involve the loss of the tosyl group and cleavage of the amino acid side chain.
Potential Pharmacological and Biological Significance
The addition of the tosyl group to L-tryptophan can significantly influence its biological activity. L-tryptophan itself is a precursor to the neurotransmitter serotonin and the hormone melatonin, playing a crucial role in mood, sleep, and appetite regulation.[3] Modification with a sulfonyl group could alter its interaction with enzymes, receptors, and transporters involved in these pathways.[2]
Rationale for Research
The structural similarity of N-[(4-methylphenyl)sulfonyl]-L-tryptophan to the parent amino acid suggests several avenues for investigation:
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Neurological Disorders: As L-tryptophan is a precursor to serotonin, this modified version could potentially modulate serotonin levels, making it a subject of interest in research on depression, anxiety, and sleep disorders.[2]
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Cancer Biology: Tryptophan metabolism is increasingly recognized as a key pathway in cancer progression.[2] Investigating how N-[(4-methylphenyl)sulfonyl]-L-tryptophan affects cancer cell proliferation or sensitizes them to chemotherapy is a valid research direction.[2]
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Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore present in many drugs. It is plausible that N-[(4-methylphenyl)sulfonyl]-L-tryptophan could act as an inhibitor of enzymes that utilize L-tryptophan as a substrate. For instance, a study on tryptophan sulfonamide derivatives identified them as inhibitors of TNF-alpha converting enzyme (TACE).
Potential Mechanism of Action
The biological effects of N-[(4-methylphenyl)sulfonyl]-L-tryptophan are likely to stem from one or more of the following mechanisms:
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Competitive Inhibition: Due to its structural resemblance to L-tryptophan, it may act as a competitive inhibitor for enzymes and transporters that bind to the natural amino acid.
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Altered Metabolism: The tosyl group may block or alter the metabolic pathways of L-tryptophan, leading to a decrease in the production of downstream metabolites like serotonin and kynurenine.
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Novel Target Interaction: The introduction of the tosyl group creates a new chemical entity that may interact with biological targets not recognized by L-tryptophan.
Caption: Potential mechanisms of action for N-[(4-methylphenyl)sulfonyl]-L-tryptophan.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are essential when handling N-[(4-methylphenyl)sulfonyl]-L-tryptophan.
Hazard Identification
While a specific Material Safety Data Sheet (MSDS) for N-[(4-methylphenyl)sulfonyl]-L-tryptophan is not widely available, general precautions for sulfonamide and amino acid derivatives should be followed. Based on the parent compound, L-tryptophan, it is expected to be a non-hazardous solid. However, the tosyl group may introduce new toxicological properties.
Handling and Personal Protective Equipment (PPE)
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Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment, including safety glasses with side shields, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Storage
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Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
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Keep the container tightly sealed to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is recommended.[1]
Conclusion and Future Directions
N-[(4-methylphenyl)sulfonyl]-L-tryptophan is a synthetically accessible derivative of a biologically crucial amino acid. The introduction of the tosyl group offers a powerful tool to modulate the parent molecule's properties, opening up new avenues for research in drug discovery and chemical biology. While a comprehensive experimental characterization of this specific compound is still emerging, the foundational knowledge of its synthesis and the known biological roles of L-tryptophan and sulfonamides provide a strong basis for its investigation as a potential modulator of key physiological pathways. Future research should focus on obtaining detailed experimental data on its physicochemical properties, elucidating its precise mechanism of action, and exploring its therapeutic potential in relevant disease models.
References
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MetwareBio. Tryptophan: Essential Amino Acid for Mood, Sleep, and More. Available from: [Link]
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PubChem. L-Tryptophan. Available from: [Link]
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PubChem. N-sulfonyl-l-tryptophan. Available from: [Link]
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J-GLOBAL. α-(14C)Methyl-L-tryptophan. Available from: [Link]
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PubChem. 4-Amino-L-tryptophan. Available from: [Link]
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PubChem. 4-hydroxy-L-tryptophan. Available from: [Link]
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CAS Common Chemistry. Fmoc-L-tryptophan. Available from: [Link]
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PubChem. N-((4-Methylphenyl)sulfonyl)-L-phenylalanine. Available from: [Link]
- Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International journal of tryptophan research : IJTR, 2, 45–60.
- Adejayan, J. S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals, 12(11), 1569.
Sources
- 1. L-Tryptophan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
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